molecular formula C19H21N3O B4626582 3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one

3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B4626582
M. Wt: 307.4 g/mol
InChI Key: HWAYJVRACSLYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinone derivatives, including 3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinazolinone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired compound and its applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may yield compounds with reduced functional groups.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one include other quinazolinone derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific chemical structure, which imparts unique biological activities and potential therapeutic applications. Its dimethylaminoethyl and methylphenyl substituents contribute to its distinct properties and interactions with molecular targets.

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-7-6-8-15(13-14)18-20-17-10-5-4-9-16(17)19(23)22(18)12-11-21(2)3/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAYJVRACSLYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one
Reactant of Route 5
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.